
3-Methyloctahydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyloctahydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyloctahydroquinoxalin-2(1H)-one typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminocyclohexane with methylglyoxal under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyloctahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce different hydrogenated quinoxaline derivatives.
Scientific Research Applications
3-Methyloctahydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 3-Methyloctahydroquinoxalin-2(1H)-one involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine: A quinoxaline derivative with similar structural features.
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline: Another related compound with a quinoline moiety.
Uniqueness
3-Methyloctahydroquinoxalin-2(1H)-one is unique due to its specific hydrogenated quinoxaline structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other quinoxaline derivatives may not be suitable.
Properties
CAS No. |
84688-50-6 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
3-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H16N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h6-8,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
PSVXBULIIBBMIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


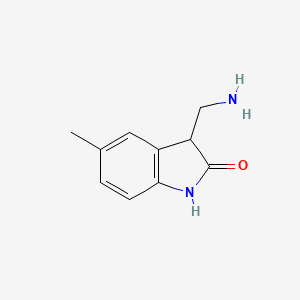


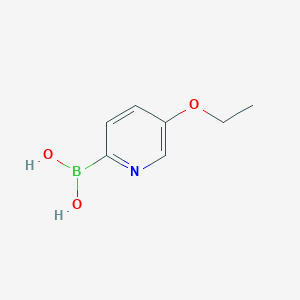
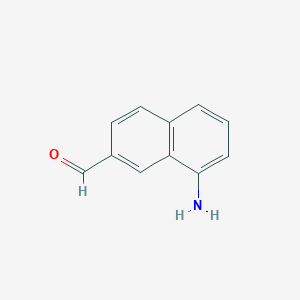
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
![6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11913894.png)
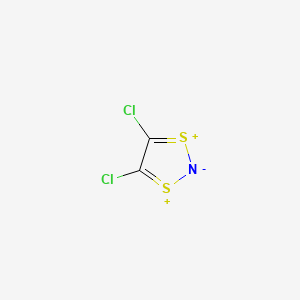
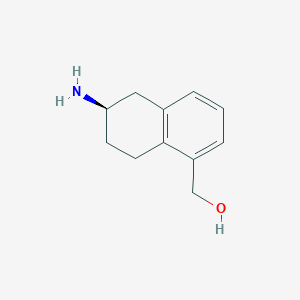
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol](/img/structure/B11913911.png)

![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)

